![molecular formula C24H20O3 B13406093 2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)
2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid: is a complex organic compound characterized by its unique structure, which includes a hexahydro-pyrene moiety attached to a benzoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid typically involves the hydrogenation of pyrene to produce hexahydropyrene, followed by its acylation with benzoic acid derivatives. The hydrogenation process can be controlled to yield specific isomers, with the reaction conditions including the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoic acid moiety, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between aromatic hydrocarbons and biological macromolecules. Its structure makes it a useful probe for investigating the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
Potential medical applications include its use as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.
Industry
In the industrial sector, o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other hexahydro-pyrene derivatives and benzoic acid derivatives. Examples include:
- 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran
- Galaxolide (4,6,6,7,8,8-hexamethyl-1,3,4,6,7,8-hexahydro-cyclopenta[g]-isochromene)
Uniqueness
What sets o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid apart is its specific combination of a hexahydro-pyrene moiety with a benzoic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C24H20O3 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
2-(1,2,3,6,7,8-hexahydropyrene-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C24H20O3/c25-23(18-8-1-2-9-19(18)24(26)27)20-13-16-7-3-5-14-11-12-15-6-4-10-17(20)22(15)21(14)16/h1-2,8-9,11-13H,3-7,10H2,(H,26,27) |
InChIキー |
YSCURWUTVHWIDV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)C(=O)C5=CC=CC=C5C(=O)O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


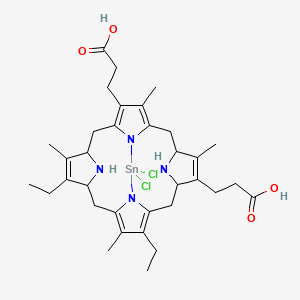

![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)
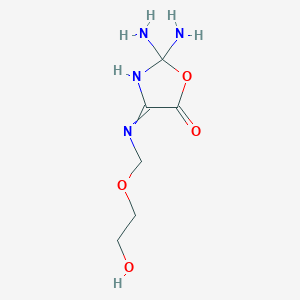

![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)
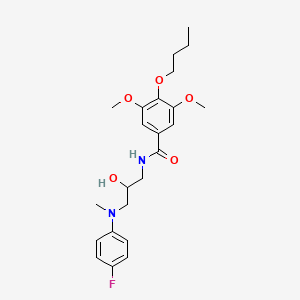
![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)

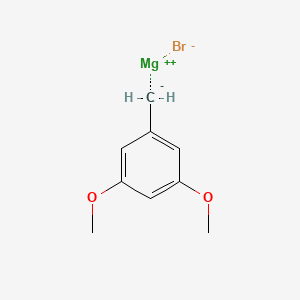
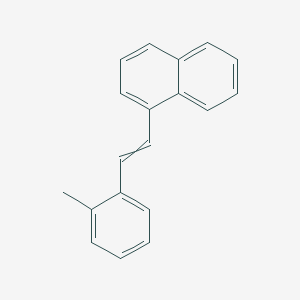
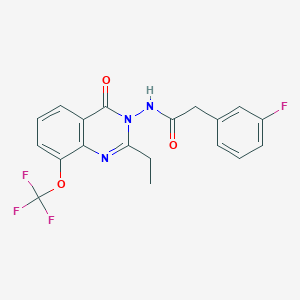
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
